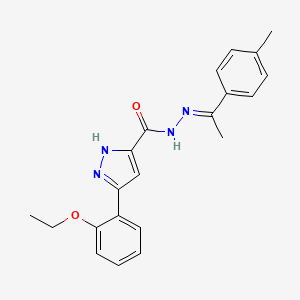
3-(2-Ethoxyphenyl)-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Ethoxyphenyl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives The structure of this compound includes a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyphenyl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide with p-tolualdehyde. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation. The resulting product is then purified by recrystallization from a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and flow rates, which can significantly improve the yield and purity of the final product. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3-(2-Ethoxyphenyl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups can be introduced into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups introduced into the molecule.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Used in the development of new materials with specific chemical and physical properties.
作用机制
The mechanism of action of 3-(2-Ethoxyphenyl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating various biochemical pathways. Additionally, the compound can interact with cell surface receptors, leading to changes in cellular signaling and function.
相似化合物的比较
Similar Compounds
- 3-(2-Methoxyphenyl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide
- 3-(2-Chlorophenyl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide
- 3-(2-Fluorophenyl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide
Uniqueness
The uniqueness of 3-(2-Ethoxyphenyl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide lies in the presence of the ethoxyphenyl group, which can significantly influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the presence of the p-tolyl group can further modulate the compound’s interactions with specific molecular targets, leading to unique biological effects.
属性
CAS 编号 |
302917-87-9 |
|---|---|
分子式 |
C21H22N4O2 |
分子量 |
362.4 g/mol |
IUPAC 名称 |
3-(2-ethoxyphenyl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H22N4O2/c1-4-27-20-8-6-5-7-17(20)18-13-19(24-23-18)21(26)25-22-15(3)16-11-9-14(2)10-12-16/h5-13H,4H2,1-3H3,(H,23,24)(H,25,26)/b22-15+ |
InChI 键 |
ONUHWPRKKQAZOE-PXLXIMEGSA-N |
手性 SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)C |
规范 SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=C(C)C3=CC=C(C=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3R,4S,5R,6R)-4,5-diacetyloxy-6-prop-2-enoxyoxan-3-yl] acetate](/img/structure/B11993144.png)
![2-(3,4-Dimethoxyphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993152.png)
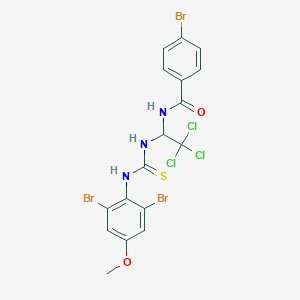

![(3-Amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B11993172.png)
![3-Methyl-1-(2-nitro-4-trifluoromethyl-phenoxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B11993178.png)
![3-[4-(benzyloxy)phenyl]-N'-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11993182.png)
![2-(Naphthalen-2-yl)-5-(4-nitrophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11993189.png)

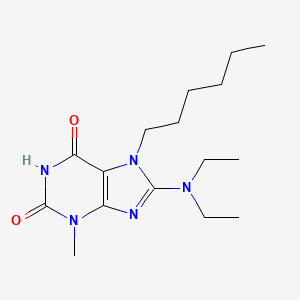
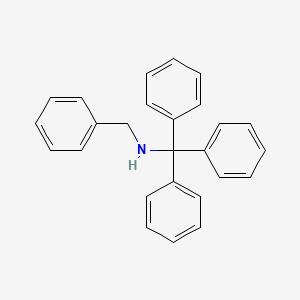
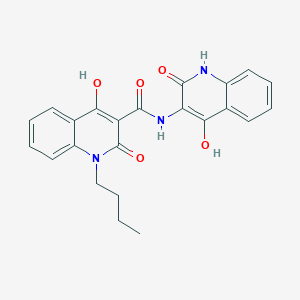
![2-chloro-N-(2,2,2-trichloro-1-{[(2,5-dichloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11993221.png)

